3,4-Dichloro-N-methylaniline hydrochloride
Overview
Description
3,4-Dichloro-N-methylaniline hydrochloride is an aromatic organic compound with the molecular formula C7H8Cl3N. It is a derivative of aniline, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form indicates the presence of a hydrochloric acid molecule associated with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The nitration of chlorobenzene to form 3,4-dichloronitrobenzene.
Reduction: The reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline.
Methylation: The methylation of 3,4-dichloroaniline to form 3,4-Dichloro-N-methylaniline.
Hydrochloride Formation: The final step involves the reaction of 3,4-Dichloro-N-methylaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation and hydrochloride formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the chlorine atoms deactivates the ring towards nucleophilic aromatic substitution compared to unsubstituted aniline.
Reactions with Acids or Bases: The hydrochloric acid association might be reversible depending on the reaction conditions.
Alkylation: The methylamino group might be susceptible to further alkylation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves strong nucleophiles and polar aprotic solvents.
Acid-Base Reactions: Involves acids or bases under controlled pH conditions.
Alkylation: Requires alkylating agents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted anilines.
Scientific Research Applications
3,4-Dichloro-N-methylaniline hydrochloride is extensively used in scientific research due to its unique properties. It finds applications in:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Serves as a building block for various organic compounds.
Material Science: Utilized in the development of polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-methylaniline hydrochloride involves its interaction with molecular targets through its aromatic ring and functional groups. The presence of chlorine atoms affects the electronic properties of the ring, making it less reactive towards electrophilic aromatic substitution. The methylamino group can participate in hydrogen bonding and act as a donor or acceptor of electrons depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-methylaniline hydrochloride
- N-Methyl 3,4-dichloroaniline hydrochloride
- 3,4-Dichloroaniline
Uniqueness
3,4-Dichloro-N-methylaniline hydrochloride is unique due to the specific positions of the chlorine atoms and the methyl group, which influence its reactivity and applications. Compared to similar compounds, it exhibits distinct electronic properties and reactivity patterns .
Properties
IUPAC Name |
3,4-dichloro-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYJMDUDLJMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675165 | |
Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-65-4 | |
Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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